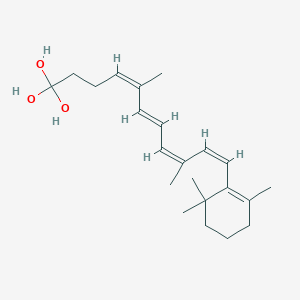
(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Troxerutin is a flavonol, a type of flavonoid derived from rutin It is more accurately described as a hydroxyethylrutosideSophora japonica. Troxerutin is primarily used as a vasoprotective agent, which means it helps protect blood vessels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Troxerutin is synthesized through the hydroxyethylation of rutin.
Industrial Production Methods
In industrial settings, troxerutin is produced using high-performance liquid chromatography (HPLC) methods. These methods involve the separation of rutin, troxerutin, and other flavonoids using a fused-core column technology. The process ensures efficient separation and high sample throughput .
Analyse Chemischer Reaktionen
Types of Reactions
Troxerutin undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of troxerutin is particularly significant due to its antioxidant properties. This reaction involves electron-transfer processes, which allow troxerutin to scavenge radicals .
Common Reagents and Conditions
Common reagents used in the oxidation of troxerutin include pulse radiolysis and cyclic voltammetry. These methods help investigate the redox reactions of troxerutin under different conditions .
Major Products Formed
The major products formed from the oxidation of troxerutin include various oxidized derivatives that retain the antioxidant properties of the parent compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Troxerutin exerts its effects through several mechanisms:
Antioxidant Activity: Troxerutin scavenges free radicals and reduces oxidative stress by increasing levels of glutathione and superoxide dismutase.
Anti-inflammatory Activity: It reduces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interferon-gamma.
Vasoprotective Effects: Troxerutin improves hepatic lipid homeostasis by restoring NAD(+)-depletion-mediated dysfunction of lipin 1 signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Like troxerutin, quercetin is a flavonoid with antioxidant and anti-inflammatory properties.
Rutin: Rutin is the parent compound of troxerutin.
Acetylsalicylic Acid: Although not a flavonoid, acetylsalicylic acid (aspirin) has anti-inflammatory properties.
Uniqueness of Troxerutin
Troxerutin’s uniqueness lies in its enhanced solubility and bioavailability, which make it more effective in clinical applications compared to its parent compound, rutin. Additionally, its ability to modulate both oxidative stress and inflammatory responses makes it a versatile therapeutic agent .
Eigenschaften
Molekularformel |
C22H34O3 |
|---|---|
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
(4Z,6E,8Z,10Z)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-4,6,8,10-tetraene-1,1,1-triol |
InChI |
InChI=1S/C22H34O3/c1-17(11-7-16-22(23,24)25)9-6-10-18(2)13-14-20-19(3)12-8-15-21(20,4)5/h6,9-11,13-14,23-25H,7-8,12,15-16H2,1-5H3/b9-6+,14-13-,17-11-,18-10- |
InChI-Schlüssel |
KMPBUGGPUQOWMJ-NXPSPVSKSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C/C(=C\CCC(O)(O)O)/C)\C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCCC(O)(O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


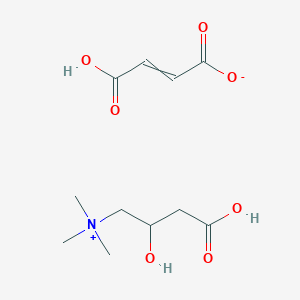
![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
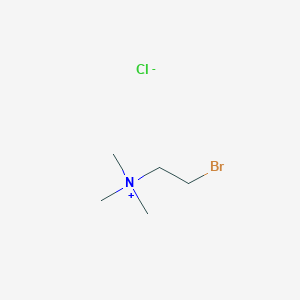

![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
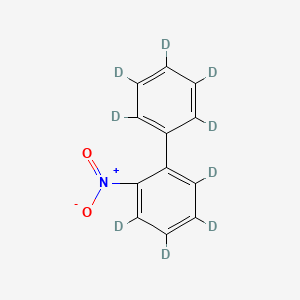




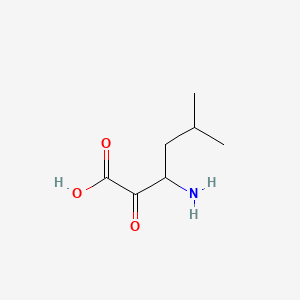
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)


